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Introduction

ADX-10061, also known as NNC 01-0687, is a selective and potent dopamine D1 receptor
antagonist.[1][2] It was investigated for the treatment of schizophrenia, substance-related
disorders including smoking cessation, and sleep disorders.[1] Developed by Addex
Pharmaceuticals, the compound's clinical development was discontinued in 2007 due to a lack
of efficacy in Phase Il trials for smoking cessation. Despite its discontinuation for clinical use,
ADX-10061 remains a valuable tool for preclinical research aimed at understanding the role of
the dopamine D1 receptor in various physiological and pathological processes.

These application notes provide a summary of the available information on the administration
of ADX-10061 in animal models, including its mechanism of action, pharmacokinetic properties,
and protocols for in vivo studies.

Mechanism of Action

ADX-10061 is a benzazepine derivative that acts as a selective antagonist at the dopamine D1
receptor.[1] Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-
induced cravings, which are fundamental mechanisms in nicotine addiction. By blocking the D1
receptor, ADX-10061 was hypothesized to reduce the rewarding effects of stimuli associated
with addictive behaviors.[1] The compound exhibits high affinity for the D1 receptor, with lower
affinity for the D2 receptor and other neurotransmitter receptors, such as the 5-HT2 receptor.[1]
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Quantitative Data Summary

While comprehensive preclinical data for ADX-10061 is not extensively published, the following
tables summarize the available in vitro binding affinities and human pharmacokinetic data,
which can inform the design of animal studies.

Table 1: In Vitro Receptor Binding Profile of ADX-10061 (NNC-687)

Receptor/Transporter Binding Affinity (Ki, nM)
Dopamine D1 Receptor Low nanomolar to picomolar
Dopamine D2 Receptor Micromolar range

5-HT2 Receptor Low affinity

Other Receptors/Transporters Very low affinity

Source: Andersen PH, et al. Eur J Pharmacol. 1992.[1]

Table 2: Human Pharmacokinetic Parameters of ADX-10061 (NNC 01-0687) after Oral
Administration

Parameter Value

Time to Maximum Plasma Concentration (tmax) 0.5 -1 hour

Apparent Elimination Half-life (t1/2) 3 -4 hours

Dose Proportionality (AUC & Cmax) Linear

Effect of Food on Cmax Reduced by 50-60%
Effect of Food on tmax Increased to 3 hours
Effect of Food on AUC No change
Accumulation (Multiple Dosing) None observed

Source: Skrumsager BK, et al. Psychopharmacology (Berl). 1995.[3]
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Experimental Protocols

Based on the available literature, the following are generalized protocols for the administration
of ADX-10061 in rodent models for behavioral and pharmacokinetic studies.

Protocol 1: Evaluation of Antipsychotic-like Activity in a
Rodent Model of Dopamine Hyperactivity

Animal Model: Unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats. This model is used to
assess the ability of a compound to block D1 receptor-mediated rotational behavior, which is
predictive of antipsychotic activity.

Materials:

ADX-10061 (NNC-687)

Vehicle (e.g., saline, distilled water, or a specific formulation as determined by solubility)

D1 receptor agonist (e.g., SKF 38393)

6-OHDA-lesioned rats

Rotational activity monitoring system
Procedure:

¢ Animal Acclimatization: House the 6-OHDA-lesioned rats in a controlled environment for at
least one week prior to the experiment to allow for acclimatization.

e Drug Preparation: Dissolve or suspend ADX-10061 in the chosen vehicle at the desired
concentrations.

e Administration:

o Administer ADX-10061 via the desired route (e.qg., intraperitoneal (i.p.) or oral (p.0.)). Dose
ranges should be determined based on preliminary dose-finding studies.

o The timing of administration should be based on the expected tmax of the compound.
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» Behavioral Testing:

o Following the appropriate pre-treatment time with ADX-10061, administer a D1 receptor
agonist (e.g., SKF 38393) to induce rotational behavior.

o Immediately place the animals in the rotational activity monitoring chambers.
o Record the number of full contralateral rotations for a defined period (e.g., 60-90 minutes).
o Data Analysis:

o Compare the number of rotations in the ADX-10061-treated groups to the vehicle-treated
control group.

o A significant reduction in rotations indicates D1 receptor antagonist activity.

Protocol 2: Pharmacokinetic Profiling in Rats

Animal Model: Male Sprague-Dawley or Wistar rats with jugular vein cannulation for serial
blood sampling.

Materials:

ADX-10061 (NNC-687)

Vehicle for intravenous (i.v.) and oral (p.0.) administration

Cannulated rats

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:

» Animal Preparation: Use rats fitted with jugular vein cannulas for ease of blood collection.
Fast the animals overnight before dosing.
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e Drug Preparation: Prepare dosing solutions of ADX-10061 in appropriate vehicles for both
i.v. and p.o. administration.

o Administration:

o Intravenous: Administer a single bolus dose of ADX-10061 via the tail vein or a separate
cannula.

o Oral: Administer a single dose via oral gavage.
e Blood Sampling:

o Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at
predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours
post-dose).

o Process the blood samples to obtain plasma and store at -80°C until analysis.
o Sample Analysis:

o Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification
of ADX-10061 in plasma.

o Analyze the plasma samples to determine the concentration of ADX-10061 at each time
point.

e Pharmacokinetic Analysis:

o Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC,
t1/2, clearance, and volume of distribution.

o For oral administration, calculate the absolute bioavailability by comparing the AUC from
oral administration to the AUC from intravenous administration.

Visualizations
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Signaling Pathway of Dopamine D1 Receptor
Antagonism
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Caption: Dopamine D1 receptor signaling and the antagonistic action of ADX-10061.

Experimental Workflow for In Vivo Behavioral
Assessment
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Caption: Workflow for assessing the in vivo behavioral effects of ADX-10061.
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Caption: Logical flow from ADX-10061 administration to its ultimate clinical outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor
antagonists - PubMed [pubmed.nchbi.nlm.nih.gov]

o 2. Dopamine receptor occupancy in vivo: behavioral correlates using NNC-112, NNC-687
and NNC-756, new selective dopamine D1 receptor antagonists - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Tolerability, safety and pharmacokinetics of single dose and multiple dosing of the
selective D1 antagonist NNC 01-0687 in healthy subjects - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for ADX-10061
Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665615#adx-10061-administration-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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